1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid
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Overview
Description
1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a benzene ring fused to a thiazine ring, with a carboxylic acid group at the 3-position and a dioxo group at the 1-position. Benzothiazines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid typically involves the cyclization of anthranilic acid derivatives with sulfonyl chlorides. One common method involves the reaction of methyl anthranilate with isopropyl chlorosulfonylacetate, followed by cyclization to form the benzothiazine ring . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and mild heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃)
Major Products
The major products formed from these reactions include sulfonic acid derivatives, hydroxylated benzothiazines, and various substituted benzothiazines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid: Similar structure with a hydroxyl group at the 4-position.
1-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid: Contains a methyl group at the 1-position.
Uniqueness
1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a carboxylic acid and a dioxo group. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H7NO4S |
---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO4S/c11-9(12)7-5-6-3-1-2-4-8(6)15(13,14)10-7/h1-5,10H,(H,11,12) |
InChI Key |
XADOBHVUEZYXGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NS2(=O)=O)C(=O)O |
Origin of Product |
United States |
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